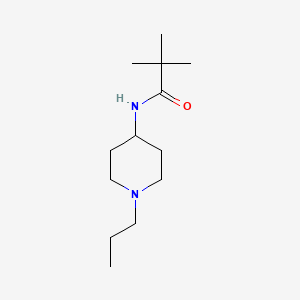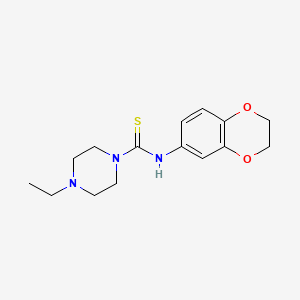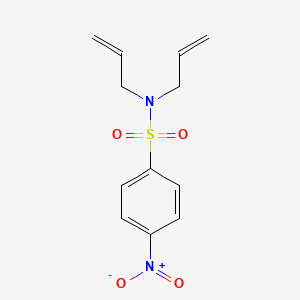
2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide
説明
2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide, also known as DPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action of 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various neurotransmitter systems, including the dopamine and opioid systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity and improve locomotor activity. This compound has also been shown to reduce oxidative stress and inflammation in the brain. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of using 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target receptors, which makes it a valuable tool for studying the underlying mechanisms of various physiological processes. However, one of the limitations of using this compound in lab experiments is its cost. This compound is a synthetic compound that is relatively expensive to produce, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Furthermore, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy. Overall, the potential therapeutic applications of this compound make it an exciting area of research for future studies.
科学的研究の応用
2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In pharmacology, this compound has been investigated for its potential as a novel analgesic agent. In medicinal chemistry, this compound has been studied for its potential as a lead compound for developing new drugs.
特性
IUPAC Name |
2,2-dimethyl-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-5-8-15-9-6-11(7-10-15)14-12(16)13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOWGAVGEMGCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4715544.png)
![methyl 2-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4715547.png)
![2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4715549.png)
![N-[4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4715559.png)

![7-methyl-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4715563.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4715569.png)

![methyl 3-bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4715596.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4715597.png)
![4-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4715608.png)
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4715612.png)